N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a thiophene ring, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of a β-keto ester with hydroxylamine to form the isoxazole ring. The thiophene ring can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated isoxazole intermediate. The final step involves the acylation of the difluorophenyl amine with the isoxazole-thiophene intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors. The choice of solvents, reagents, and purification methods are also optimized to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide: can be compared with other isoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the difluorophenyl group, thiophene ring, and isoxazole moiety. This specific arrangement imparts unique electronic and steric properties, making it a valuable compound for various applications. The presence of the difluorophenyl group enhances its stability and lipophilicity, while the thiophene ring contributes to its electronic properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2S/c16-9-3-4-12(11(17)6-9)18-15(20)8-10-7-13(21-19-10)14-2-1-5-22-14/h1-7H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFYOJRGVMESEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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